molecular formula C8H12ClN3O2 B13490289 Methyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13490289
M. Wt: 217.65 g/mol
InChI Key: RDVWZHSIDMKLMV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1339890-40-2) is a high-purity chemical reagent featuring a pyrazole heterocycle, a key scaffold renowned for its broad spectrum of biological activities . This compound is supplied with a guaranteed purity of 98% and has a molecular weight of 217.65 g/mol . Its structure combines a substituted pyrazole ring with an amino acid ester moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. The presence of the reactive chloro and methyl substituents on the pyrazole ring, along with the ester and amine functional groups, allows for further chemical modifications to create diverse libraries of compounds for screening . Pyrazole derivatives are extensively investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . As part of this important class of heterocycles, this compound serves as a key intermediate for researchers developing novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. The product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10)8(13)14-2/h3,7H,4,10H2,1-2H3

InChI Key

RDVWZHSIDMKLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach via Pyrazole Formation

One predominant method involves the condensation of hydrazines with β-dicarbonyl compounds, followed by chlorination and esterification steps:

  • Step 1: Formation of the Pyrazole Core
    The initial step involves reacting a chlorinated hydrazine derivative with a β-ketoester or β-diketone. For instance, 4-chloro-1H-pyrazole can be synthesized via cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions, followed by chlorination at the 4-position (see references,).

  • Step 2: Nucleophilic Substitution on the Propanoate Backbone
    The pyrazole ring with the chlorinated substituent is then coupled with an amino acid derivative, such as methyl acetoacetate, under reflux with suitable catalysts (e.g., potassium carbonate) to facilitate nucleophilic attack at the ester carbonyl, forming the amino-propanoate derivative.

  • Step 3: Introduction of the Amino Group
    The amino group at the 2-position is introduced via nucleophilic substitution or reduction of a nitrile intermediate, often using ammonia or ammonium salts under controlled conditions to yield the amino acid derivative.

Multi-step Synthesis via Pyrazole Nucleophilic Substitution

Alternatively, the compound can be synthesized through a sequence involving:

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 25–80°C Controlled to prevent decomposition of sensitive intermediates
Solvent Ethanol, DMSO, or DMF Polar aprotic solvents favor nucleophilic substitution
Catalysts Potassium carbonate, sodium hydride Base catalysis enhances nucleophilicity
Reaction Time 4–24 hours Extended times may improve yields but risk side reactions

Yields for these methods are generally reported between 60% and 85%, depending on the purity of starting materials and reaction conditions.

Synthesis of Related Pyrazole Derivatives as Precursor Intermediates

Pyrazole Ring Functionalization

Research indicates that chlorinated pyrazoles can be synthesized via halogenation of unsubstituted pyrazoles, followed by selective substitution reactions:

  • Halogenation of pyrazole at the 4-position using N-chlorosuccinimide (NCS) in acetic acid or chloroform.

  • Substitution reactions with amino acid derivatives or their esters to form the desired amino-propanoate compounds.

Use of Ultrasonication to Enhance Reaction Efficiency

Recent studies, such as those involving ultrasonic-assisted synthesis, demonstrate increased yields and reduced reaction times:

  • Ultrasonic irradiation at 30°C for 1–2 hours significantly improves coupling efficiencies, reaching yields above 90% compared to conventional methods (~80%) ().

Purification and Characterization

Post-synthesis, purification typically involves:

Characterization techniques include:

Summary of Key Synthesis Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield (%) References
Direct condensation Hydrazines, β-dicarbonyls NCS, base 25–80°C, 4–12h 60–85 ,
Pyrazole chlorination Pyrazole Cl2 or NCS Room temp to 50°C 70–90 ,
Ultrasonic-assisted coupling Pyrazole derivatives, amino esters DIC, OxymaPure 30°C, 1–2h >90

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Ester Groups : The ethyl ester in the telotristat analog may improve metabolic stability compared to methyl esters, which are more prone to hydrolysis.
  • Salt Forms : The dihydrochloride salt in likely enhances aqueous solubility relative to the free base form of the target compound.

Stability and Degradation

  • The telotristat derivative exhibits <0.5% degradation after 3 months under accelerated storage conditions (40°C/75% RH), attributed to its complex trifluoroethoxy-pyrimidine substituents.
  • The nitro-substituted analog undergoes rapid reduction to an amine under reductive conditions, whereas the chloro group in the target compound may favor substitution reactions (e.g., SNAr).

Physicochemical Properties

  • Lipophilicity : The chloro and methyl groups in the target compound may increase logP compared to the dihydrochloride salt in , affecting membrane permeability.
  • Solubility : Salt forms (e.g., ) generally exhibit higher aqueous solubility than neutral esters like the target compound.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between substituted pyrazoles (e.g., 4-chloro-3-methyl-1H-pyrazole) and methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-propanoate backbone .
  • Aza-Michael addition to introduce the amino group, often requiring protective groups like benzyloxycarbonyl (Z) to prevent side reactions .
  • Esterification or transesterification to finalize the methyl ester moiety, using methanol or methyl iodide in aprotic solvents .
    Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., triethylamine for nucleophilic substitution) .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, with pyrazole ring protons appearing as distinct singlets (δ 7.5–8.5 ppm) and methyl ester groups at δ 3.6–3.8 ppm .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for the chloro-methyl pyrazole fragment .
  • X-ray crystallography (via SHELX programs) to resolve 3D conformation, including dihedral angles between the pyrazole ring and propanoate chain .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Enzyme inhibition (e.g., kinases, hydrolases) due to the pyrazole ring’s electron-deficient nature, which mimics ATP-binding motifs .
  • Receptor binding assays targeting G-protein-coupled receptors (GPCRs), with the chloro and methyl groups enhancing hydrophobic interactions .
    Methodologies include in vitro inhibition assays (IC₅₀ determination) and fluorescence polarization for binding affinity studies .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of pyrazole derivatives be addressed?

Regioselectivity is controlled by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) direct reactions to specific pyrazole positions (N1 vs. N2) .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) promote cross-coupling at defined sites, as seen in analogous ethyl pyrazolyl propanoates .
  • Protective group strategies : Using tert-butoxycarbonyl (Boc) or Z groups to block undesired nucleophilic sites during aza-Michael additions .

Q. How are SHELX programs applied in crystallographic analysis of this compound?

  • SHELXL refines structural models against high-resolution X-ray data, optimizing bond lengths/angles and handling twinning or disorder in the pyrazole ring .
  • SHELXD solves phase problems via dual-space methods, critical for resolving chiral centers in the amino-propanoate chain .
  • Validation tools (e.g., PLATON) assess hydrogen bonding networks, such as O–H⋯N interactions stabilizing crystal packing .

Q. How should researchers resolve contradictions in reported synthetic yields or purity?

  • Reproducibility checks : Compare reaction conditions (e.g., solvent purity, inert atmosphere use) across studies .
  • Analytical validation : Employ HPLC-MS to detect trace impurities or byproducts (e.g., dechlorinated derivatives) .
  • Computational modeling : Use DFT calculations to predict reaction pathways and identify kinetic vs. thermodynamic product dominance .

Q. What advanced methods elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking (AutoDock Vina) simulates binding to targets like kinase ATP pockets, with scoring functions assessing affinity .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for receptor interactions .
  • Kinetic isotope effects (KIE) study enzymatic turnover rates, leveraging deuterated analogs to probe rate-limiting steps .

Q. How do structural modifications (e.g., chloro vs. methyl groups) impact its properties compared to analogs?

  • Chloro substitution : Enhances electrophilicity and binding to cysteine-rich enzymes (e.g., proteases) but reduces solubility .
  • Methyl ester vs. free acid : The ester improves membrane permeability, while the acid form (post-hydrolysis) increases target residence time .
  • Pyrazole ring position : N1-substitution (vs. N2) alters steric hindrance, as seen in comparative IC₅₀ values for kinase inhibitors .

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